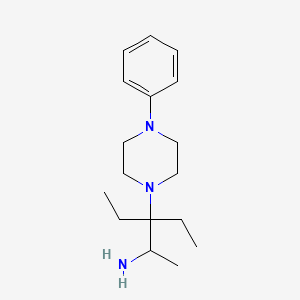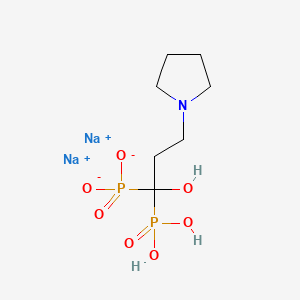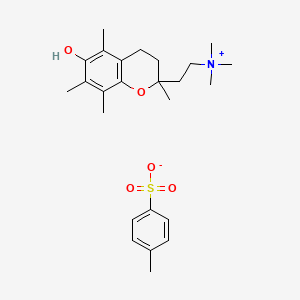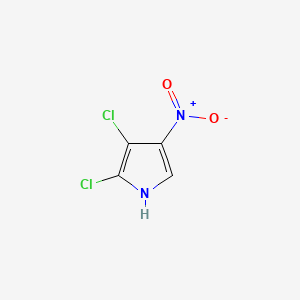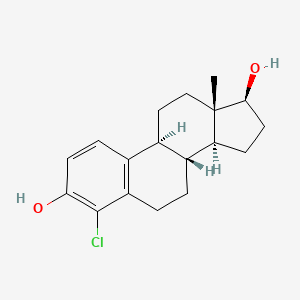
4-Chloroestradiol
Overview
Description
4-Chloroestradiol is a synthetic derivative of estradiol, a natural hormone that plays a crucial role in the female reproductive system. It is characterized by the presence of a chlorine atom at the fourth position of the estradiol molecule. This modification enhances its binding affinity to estrogen receptors, making it a potent estrogenic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroestradiol typically involves the chlorination of estradiol. One common method is the reaction of estradiol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroestradiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloroestrone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield 4-chloro-17β-estradiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.
Major Products:
Oxidation: 4-Chloroestrone.
Reduction: 4-Chloro-17β-estradiol.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroestradiol has been extensively studied for its potential therapeutic and toxic effects. It is used in various fields, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: To study estrogen receptor binding and estrogenic activity in biological systems.
Medicine: Investigated for its potential use in hormone replacement therapy and as a treatment for estrogen receptor-positive cancers.
Industry: Used in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
4-Chloroestradiol exerts its effects by binding to estrogen receptors in target tissues. The binding of this compound to these receptors activates the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in regulating reproductive and non-reproductive tissues .
Comparison with Similar Compounds
Estradiol: The natural hormone with a similar structure but without the chlorine atom.
Ethinylestradiol: A synthetic estrogen with a higher bioavailability and resistance to metabolism.
4-Hydroxyestradiol: Another derivative of estradiol with a hydroxyl group at the fourth position.
Uniqueness: 4-Chloroestradiol is unique due to its enhanced binding affinity to estrogen receptors compared to estradiol. This makes it a more potent estrogenic compound, which can be advantageous in certain therapeutic applications. Its selective binding properties also make it a valuable tool in scientific research for studying estrogen receptor interactions.
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-4-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGRSOANCKBFMK-ZHIYBZGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008526 | |
| Record name | 4-Chloroestra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88847-88-5 | |
| Record name | 4-Chloroestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloroestra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N59ZAM9VAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of chlorine atoms at the 2- and 4- positions of estradiol influence its binding affinity to estrogen receptors?
A1: The research paper [] investigates the impact of chlorine substitution on estradiol's binding affinity to estrogen receptors. While the specific binding affinities for 4-Chloroestradiol are not detailed in the provided abstract, the study reports that both 2- and this compound derivatives, particularly those with additional substitutions at the 7α- and 17α- positions, exhibit varying degrees of binding affinity for estrogen receptors. This suggests that the position of the chlorine atom, as well as other substitutions on the estradiol molecule, can significantly influence its interaction with estrogen receptors and potentially modulate its biological activity.
Q2: What synthetic strategies are employed to achieve selective substitutions on the estradiol molecule?
A2: The synthesis of this compound and its derivatives, as described in [], involves specific methodologies to achieve selective substitutions at desired positions. Although the abstract doesn't detail the exact steps, it emphasizes the development of "selective syntheses" for 2- and this compound derivatives with substitutions at the 7α- and 17α- positions. This implies the use of controlled reaction conditions and potentially protecting groups to ensure the chlorine atom is introduced at the specific 4-position and other modifications are carried out selectively without affecting other parts of the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


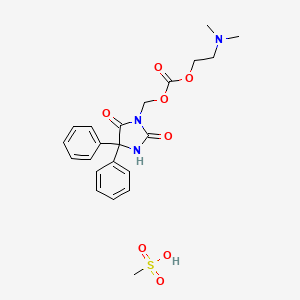
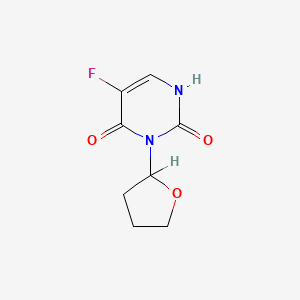

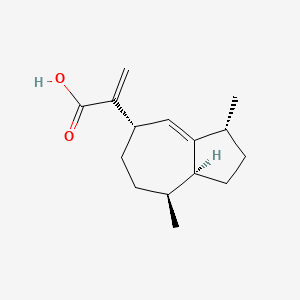
![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)
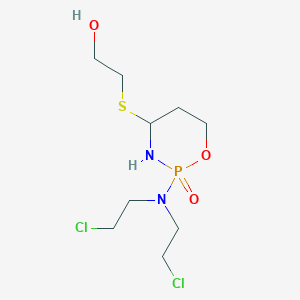
![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)
